![molecular formula C18H13F17O2 B1627104 4-[3-(Perfluorooctyl)-1-propyloxy]benzyl alcohol CAS No. 892155-69-0](/img/structure/B1627104.png)
4-[3-(Perfluorooctyl)-1-propyloxy]benzyl alcohol
Overview
Description
Molecular Structure Analysis
The compound’s molecular structure consists of a benzyl alcohol moiety attached to a perfluorooctyl group. The perfluorooctyl group (also known as C8F17) imparts hydrophobic and lipophobic properties, making it useful for applications in proteomics research . The structural formula is as follows:
Scientific Research Applications
Benzyl Ether Formation
4-[3-(Perfluorooctyl)-1-propyloxy]benzyl alcohol is utilized in the formation of benzyl ethers. A stable organic salt like 2-benzyloxy-1-methylpyridinium triflate can effectively convert alcohols into benzyl ethers upon warming, offering good to excellent yields (Poon & Dudley, 2006). Additionally, secondary benzyl alcohols catalyzed by metal triflates, such as lanthanoid, scandium, and hafnium triflate, can effectively undergo secondary benzylation with carbon, nitrogen, and oxygen nucleophiles (Noji et al., 2003).
Electrochemical Activity
In electrochemical studies, compounds like Poly(4-(3-(pyrrol-1-yl)propionyloxy)-2,2,6,6-tetramethylpiperidin-1-yloxy) (PPy-TEMPO) have been investigated for their electrocatalytic activity. These studies often involve the oxidation of benzyl alcohol to benzaldehyde, providing insights into the electrochemical properties of such compounds (Lu et al., 2014).
Liquid Crystalline Polymers
Research also extends to the synthesis of liquid crystalline polymers using highly fluorinated monomers. Compounds like this compound can be precursors to polysiloxanes with unique thermal and optical properties, relevant in materials science and engineering (Bracon et al., 1999).
Alcohol Oxidation Studies
In oxidation studies, compounds like methyl(trifluoromethyl)dioxirane have been used to convert benzyl alcohol into various compounds, showcasing the reactivity and transformation potential of benzyl alcohols (Mello et al., 1991).
Crystal Structure Analysis
The study of crystal structures of fluoro-mesogens, including compounds similar to this compound, contributes to the understanding of molecular arrangements and interactions in crystalline states (Hori et al., 2001).
properties
IUPAC Name |
[4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F17O2/c19-11(20,6-1-7-37-10-4-2-9(8-36)3-5-10)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)18(33,34)35/h2-5,36H,1,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXONXLXJULKDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F17O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585047 | |
| Record name | {4-[(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl)oxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
892155-69-0 | |
| Record name | {4-[(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl)oxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





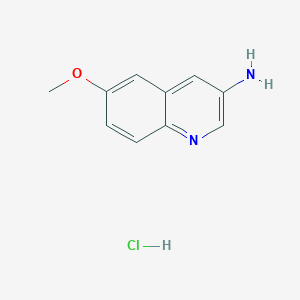

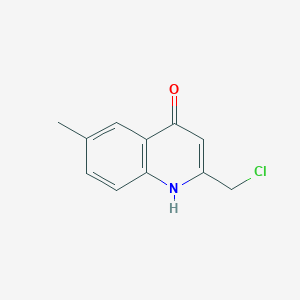
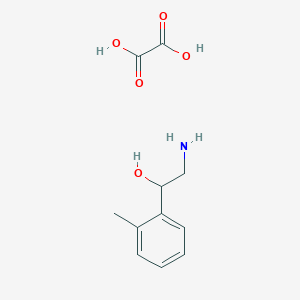


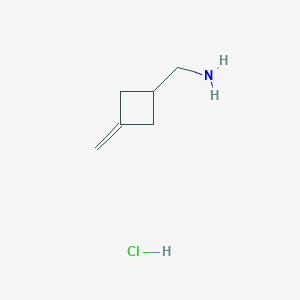
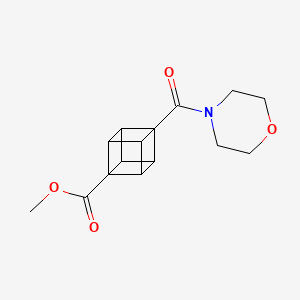

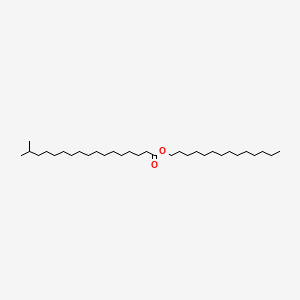

![1-Fluoro-4-[(4-methylphenyl)methyl]benzene](/img/structure/B1627044.png)